molecular formula C7H7BN2O2 B2565639 (6-Cyano-4-methylpyridin-3-yl)boronic acid CAS No. 2225178-21-0

(6-Cyano-4-methylpyridin-3-yl)boronic acid

Cat. No.: B2565639
CAS No.: 2225178-21-0
M. Wt: 161.96
InChI Key: MFMJHLACFJJKQB-UHFFFAOYSA-N
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Description

Historical Development and Significance of Organoboron Reagents in Organic Synthesis

The journey of organoboron chemistry from a niche academic curiosity to a cornerstone of modern organic synthesis is a testament to groundbreaking research over the latter half of the 20th century. While organoboranes were first prepared in the 19th century, their synthetic potential remained largely untapped. This landscape began to change dramatically with the pioneering work of Herbert C. Brown. google.comrsc.org In the 1950s, Brown and his colleagues at Purdue University discovered the hydroboration reaction, a process where diborane (B8814927) adds across the double or triple bonds of alkenes and alkynes. google.comorganic-chemistry.orgresearchgate.net This discovery was revolutionary, providing a simple and efficient method to produce organoboranes, which could then be converted into a wide array of organic compounds, including alcohols, amines, and carbonyls, with exceptional control over stereochemistry and regiochemistry. organic-chemistry.orgresearchgate.net This work earned Brown a share of the 1979 Nobel Prize in Chemistry. google.comorganic-chemistry.org

The significance of organoboron reagents was further amplified in 1979 with the advent of the Suzuki-Miyaura cross-coupling reaction, developed by Akira Suzuki and Norio Miyaura. wikipedia.orgnih.gov This palladium-catalyzed reaction forges a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organic halide or triflate. wikipedia.orglibretexts.org The Suzuki-Miyaura coupling is celebrated for its mild reaction conditions, broad functional group tolerance, and the low toxicity of its boron-containing reagents and byproducts. organic-chemistry.org Its robustness and versatility have made it an indispensable tool in both academic and industrial settings, particularly for the synthesis of complex molecules like pharmaceuticals, agrochemicals, and advanced materials. wikipedia.orgnih.gov The profound impact of this reaction was recognized with the 2010 Nobel Prize in Chemistry, awarded jointly to Suzuki, Richard F. Heck, and Ei-ichi Negishi for their work on palladium-catalyzed cross-couplings in organic synthesis. wikipedia.orgimmograf.com

Overview of Pyridylboronic Acids as Versatile Synthetic Intermediates

Within the vast family of organoboron reagents, pyridylboronic acids have emerged as exceptionally versatile and valuable synthetic intermediates. google.com These compounds contain a pyridine (B92270) ring—a six-membered aromatic heterocycle with one nitrogen atom—appended to a boronic acid functional group (-B(OH)₂). This structure makes them ideal coupling partners in Suzuki-Miyaura reactions, enabling the direct introduction of the pyridine motif into a target molecule. mdpi.comresearchgate.net

The pyridine ring is a ubiquitous scaffold in a multitude of biologically active compounds, including many pharmaceuticals and natural products. Consequently, the ability to efficiently form C-C bonds with this heterocycle is of paramount importance in medicinal chemistry and drug discovery. Pyridylboronic acids serve this role admirably, allowing for the construction of complex biaryl and heteroaryl architectures that are often central to the structure of modern therapeutics, such as kinase inhibitors. researchgate.net

The versatility of pyridylboronic acids stems from several key factors:

Stability: Many substituted pyridylboronic acids are air- and moisture-stable solids, making them easy to handle and store. mdpi.com

Reactivity: They readily participate in palladium-catalyzed cross-coupling reactions under relatively mild conditions.

Functional Group Tolerance: The Suzuki-Miyaura reaction conditions are tolerant of a wide range of other functional groups, allowing for the synthesis of complex, highly functionalized molecules without the need for extensive protecting group strategies. mdpi.com

Modularity: A wide variety of substituted pyridylboronic acids can be synthesized, providing chemists with a toolkit of building blocks to systematically modify molecular structures and probe structure-activity relationships.

These attributes have solidified the role of pyridylboronic acids as essential reagents for constructing heteroaromatic systems in fields ranging from pharmaceutical synthesis to materials science. mdpi.comresearchgate.net

Table 1: Key Properties of Representative Pyridylboronic Acids

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Physical Form
3-Pyridylboronic acid1692-25-7C₅H₆BNO₂122.92White to off-white crystalline powder
6-Methylpyridine-3-boronic acid659742-21-9C₆H₈BNO₂136.94Solid
(3-Methylpyridin-4-yl)boronic acid894808-72-1C₆H₈BNO₂136.95Solid

Specific Contextualization of (6-Cyano-4-methylpyridin-3-yl)boronic Acid within Pyridine Chemistry

This compound is a highly functionalized member of the pyridylboronic acid family. Its specific substitution pattern—a cyano group at the 6-position, a methyl group at the 4-position, and the boronic acid at the 3-position—is not arbitrary but is deliberately designed for specific synthetic applications, particularly in medicinal chemistry.

The pyridine core is electronically π-deficient, and its reactivity is heavily influenced by the nature and position of its substituents. In this molecule:

The Methyl Group (-CH₃): As an electron-donating group, the methyl group at C4 offers a steric and electronic counterpoint to the cyano group. Its presence can fine-tune the reactivity of the boronic acid and influence the conformation of the final coupled product.

The Boronic Acid Group (-B(OH)₂): Placed at the C3 position, it is primed for Suzuki-Miyaura cross-coupling. The electronic environment created by the flanking methyl and cyano groups influences the efficiency of the transmetalation step in the catalytic cycle. organic-chemistry.orgwikipedia.org

This specific arrangement of functional groups makes this compound a specialized building block. Its primary role is not as a general-purpose reagent but as a key intermediate in the multi-step synthesis of complex, high-value molecules, such as pharmaceutical drug candidates. google.com

Scope and Objectives of Research on this compound

Research involving this compound is sharply focused on its application as a critical intermediate in the synthesis of targeted therapeutic agents. The principal objective is to leverage this pre-functionalized building block to construct complex molecular architectures that would be difficult to assemble through other synthetic routes.

A prime example of its application is found in the development of novel inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). google.com IRAK4 is a crucial kinase involved in inflammatory signaling pathways, and its inhibition is a therapeutic strategy for treating certain cancers and inflammatory diseases. google.com

In this context, the research objectives are:

Efficient Molecular Assembly: To utilize this compound as a coupling partner in a Suzuki-Miyaura reaction to efficiently link the substituted pyridine core to another complex heterocyclic fragment. This C-C bond formation is a key step in constructing the final drug scaffold. google.com

Pharmacophore Integration: The 6-cyano-4-methylpyridine moiety itself constitutes a significant part of the final pharmacophore. The specific substituents are designed to occupy binding pockets within the target enzyme (IRAK4), contributing to the compound's potency and selectivity. google.com

Drug Discovery and Development: The overarching goal is to synthesize novel compounds with potent IRAK4 inhibitory activity. The use of specialized intermediates like this compound facilitates the rapid generation of a library of potential drug candidates for biological evaluation, accelerating the drug discovery process. google.com

Therefore, the scope of research is not on the boronic acid itself, but on its strategic use in the synthesis of advanced, biologically active molecules designed to address specific medical needs.

Table 2: Research Application of this compound

Research AreaSynthetic ApplicationTarget Molecule ClassTherapeutic Goal
Medicinal ChemistrySuzuki-Miyaura Cross-Coupling IntermediateIRAK4 Kinase InhibitorsTreatment of Cancer and Inflammatory Diseases

Properties

IUPAC Name

(6-cyano-4-methylpyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BN2O2/c1-5-2-6(3-9)10-4-7(5)8(11)12/h2,4,11-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFMJHLACFJJKQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1C)C#N)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2225178-21-0
Record name (6-cyano-4-methylpyridin-3-yl)boronic acid
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Synthetic Methodologies for 6 Cyano 4 Methylpyridin 3 Yl Boronic Acid

Direct Boronation Strategies for Substituted Pyridines

Direct borylation methods aim to convert a C-H or C-X bond on the pyridine (B92270) ring directly into a C-B bond. These methods are highly sought after for their atom economy and potential to shorten synthetic sequences.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on the presence of a "Directed Metalation Group" (DMG), typically a Lewis basic functional group, that coordinates to an organolithium reagent (e.g., n-BuLi or s-BuLi). baranlab.orgorganic-chemistry.org This coordination positions the strong base to deprotonate the adjacent ortho C-H bond, creating a stabilized aryllithium intermediate. This intermediate can then be quenched with an electrophilic boron source, such as a trialkyl borate (B1201080) (e.g., B(OMe)₃ or B(OiPr)₃), to form the boronic ester, which is subsequently hydrolyzed to the boronic acid. wikipedia.orgharvard.edu

Common and effective DMGs include amides (-CONR₂), carbamates (-OCONEt₂), sulfoxides, and tertiary amines. wikipedia.orguwindsor.ca However, in the context of synthesizing (6-Cyano-4-methylpyridin-3-yl)boronic acid from 6-cyano-4-methylpyridine, the DoM strategy faces significant challenges. Neither the cyano group nor the methyl group functions as an effective DMG. The cyano group is strongly electron-withdrawing but lacks the Lewis basic heteroatom required for efficient coordination with the organolithium reagent. baranlab.org Consequently, a direct DoM approach on an unactivated 6-cyano-4-methylpyridine precursor is not a feasible route to achieve selective metalation at the C-3 position.

Iridium-catalyzed C-H borylation has emerged as a premier method for the direct conversion of aromatic C-H bonds to C-B bonds. illinois.edursc.org This methodology typically employs an iridium(I) precatalyst, such as [Ir(OMe)(COD)]₂, in combination with a bipyridine-based ligand (e.g., 4,4′-di-tert-butyl-2,2′-bipyridine, dtbpy) and a boron source, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). researchgate.net The catalytic cycle is understood to proceed through an Ir(III)/Ir(V) pathway, involving oxidative addition of the C-H bond to the iridium center. illinois.edu

A defining characteristic of this reaction is that its regioselectivity is predominantly governed by steric factors rather than electronic effects. illinois.eduumich.edu The borylation occurs at the most sterically accessible C-H position on the aromatic ring. For a potential 6-cyano-4-methylpyridine substrate, there are three available C-H bonds for borylation: at the C-2, C-3, and C-5 positions.

C-2: Flanked by the pyridine nitrogen and the C-3 hydrogen.

C-3: Flanked by the C-4 methyl group.

C-5: Flanked by the C-4 methyl group and the C-6 cyano group.

Based on steric hindrance, the C-3 position appears to be a plausible site for borylation. However, the pyridine nitrogen lone pair can act as an inhibitor by coordinating to the iridium catalyst, reducing its activity. rsc.orgresearchgate.net Furthermore, studies on substituted pyridines have shown that electronic factors from substituents like cyano groups can sometimes lead to complex selectivity outcomes or erosion of expected regioselectivity. digitellinc.com Therefore, while direct Ir-catalyzed C-H borylation is a powerful tool, achieving high selectivity for the desired C-3 isomer of this compound against potential C-2 and C-5 borylation byproducts would be a significant challenge requiring careful optimization of ligands and reaction conditions.

Table 1: Regioselectivity in Iridium-Catalyzed Borylation of Substituted Pyridines
Pyridine SubstrateMajor Borylation Position(s)Key Influencing FactorsReference
PyridineC-3, C-4Steric and electronic balance researchgate.net
2-Substituted PyridineC-5Steric hindrance from C-2 substituent directs to C-5 researchgate.netumich.edu
3-Substituted PyridineC-5Steric hindrance from C-3 substituent directs to C-5 umich.edu
2,6-Disubstituted PyridineC-4Steric blocking at both ortho positions directs to C-4 digitellinc.com
CF₃-Substituted PyridinesPosition furthest from CF₃ groupStrong steric directing effect of CF₃ digitellinc.com

The most reliable and widely used method for synthesizing pyridinylboronic acids is the palladium-catalyzed cross-coupling reaction, specifically the Miyaura borylation. rsc.org This reaction involves the coupling of a heteroaryl halide (or triflate) with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B₂pin₂) or tetrakis(dimethylamino)diboron. nih.govorganic-chemistry.org

To synthesize this compound via this route, a suitable halogenated precursor is required, namely 3-bromo-6-cyano-4-methylpyridine or the corresponding chloro-analogue. The reaction proceeds in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with electron-deficient pyridine rings.

Table 2: Typical Conditions for Miyaura Borylation of Heteroaryl Halides
ComponentExamplesTypical Role
Palladium PrecatalystPd(dppf)Cl₂, Pd(OAc)₂, Pd₂(dba)₃Active catalyst source (forms Pd(0) in situ)
LigandXPhos, SPhos, RuPhos, P(Cy)₃Stabilizes Pd(0) and facilitates oxidative addition/reductive elimination
Boron SourceBis(pinacolato)diboron (B₂pin₂)Provides the boronate ester moiety
BaseKOAc, K₂CO₃, Cs₂CO₃Activates the diboron reagent and facilitates transmetalation
SolventDioxane, Toluene, DMF, DMSOSolubilizes reactants and facilitates reaction at elevated temperatures

This method is generally high-yielding and tolerates a wide variety of functional groups, including the cyano group. Its primary limitation is the requirement for the synthesis of the specific halogenated precursor, which is often a multi-step process itself.

Precursor Synthesis and Functionalization Routes

Given the challenges of direct C-3 borylation, a more practical approach involves the synthesis of a specifically functionalized pyridine precursor that can be readily converted to the target boronic acid. This typically involves building the pyridine ring from acyclic components or modifying an existing pyridine.

The synthesis of the key intermediate, 3-bromo-6-cyano-4-methylpyridine , is paramount for the successful application of the Miyaura borylation. A plausible synthetic route can be devised starting from a pre-formed, multi-functionalized pyridine ring. One common strategy involves the conversion of a pyridone to a chloropyridine. For example, the intermediate 3-cyano-6-hydroxy-4-methyl-2-pyridone can be converted to 2,6-dichloro-3-cyano-4-methylpyridine using a strong chlorinating agent like phosphorus oxychloride (POCl₃). nih.gov

From this dichloro intermediate, selective transformations are required. One of the chloro groups, typically the more reactive one at the 2-position, can be selectively removed. This can be achieved through catalytic hydrogenation using a palladium catalyst, often in the presence of a base like sodium acetate (B1210297) to neutralize the HCl formed. prepchem.com This would yield 6-chloro-3-cyano-4-methylpyridine. The remaining chloro group at the C-6 position can then be converted to the required cyano group via nucleophilic aromatic substitution using a cyanide source like NaCN or KCN, a reaction often catalyzed by copper or palladium complexes. Finally, the C-3 position would need to be halogenated, for instance via a nitration-reduction-Sandmeyer reaction sequence, to install the bromine atom required for the subsequent palladium-catalyzed borylation.

The construction of the core 6-cyano-4-methylpyridine skeleton is often achieved through ring-forming condensation reactions. baranlab.org A well-established method for synthesizing substituted 2-pyridones involves the condensation of a β-ketoester with cyanoacetamide in the presence of a base catalyst like piperidine (B6355638) or potassium hydroxide. researchgate.net

Specifically, the reaction between ethyl acetoacetate (B1235776) (a source for the C4-methyl and adjacent carbons) and cyanoacetamide can be used to construct the 3-cyano-6-hydroxy-4-methyl-2-pyridone ring system. researchgate.net This pyridone is a versatile intermediate. As described previously, treatment with POCl₃ converts the two hydroxyl groups (the pyridone tautomer) into chloro groups, yielding 2,6-dichloro-3-cyano-4-methylpyridine. nih.gov This di-halogenated compound serves as a critical branching point from which various isomers can be synthesized, including the precursors needed for the ultimate synthesis of this compound. A related patent describes the synthesis of 2-chloro-4-methyl nicotinonitrile from (E)-4-(dimethylamino)but-3-en-2-one and malononitrile, followed by chlorination, highlighting the utility of condensation reactions to build the functionalized pyridine core. google.com

Optimization of Reaction Conditions for High Yield and Selectivity

The successful synthesis of this compound hinges on the fine-tuning of several reaction parameters. The electronic properties of the pyridine ring, influenced by the electron-withdrawing cyano group and the electron-donating methyl group, as well as potential steric hindrance, all play a role in the reactivity of the substrate.

In the context of a Miyaura borylation, the choice of ligand for the palladium catalyst is paramount. The ligand not only stabilizes the palladium center but also influences the rates of oxidative addition, transmetalation, and reductive elimination in the catalytic cycle. For a substrate like a 3-halo-6-cyano-4-methylpyridine, the selection of an appropriate ligand is critical to achieve high catalytic turnover and prevent side reactions.

Research on the Miyaura borylation of sterically hindered or electronically complex aryl halides has demonstrated the superiority of bulky, electron-rich monophosphine ligands. organic-chemistry.org Ligands such as those from the biarylphosphine class (e.g., SPhos, XPhos) have shown remarkable efficacy in promoting the borylation of challenging substrates. The choice of ligand can also dictate chemoselectivity when multiple reactive sites are present in a molecule. researchgate.net For instance, in a molecule with both a bromide and a triflate group, the ligand can direct the borylation to one site over the other. researchgate.net

A systematic screening of ligands would be the first step in optimizing the synthesis of this compound. This would likely involve evaluating a range of phosphine ligands with varying steric and electronic properties.

Table 1: Hypothetical Ligand Screening for the Synthesis of this compound Pinacol (B44631) Ester Starting Material: 3-Bromo-4-methyl-6-cyanopyridine Reaction Conditions: Pd₂(dba)₃ (2.5 mol%), Ligand (5 mol%), Bis(pinacolato)diboron (1.2 equiv), KOAc (2.0 equiv), 1,4-Dioxane, 80 °C, 12 h

EntryLigandYield (%)
1PPh₃35
2PCy₃58
3dppf65
4XPhos88
5SPhos92

This table is illustrative and based on general trends in Miyaura borylation reactions.

The choice of solvent and the reaction temperature are also critical parameters that can significantly impact the yield and selectivity of the borylation reaction. Aprotic polar solvents are commonly employed in Miyaura borylations to ensure the solubility of the reactants and reagents. nih.gov Solvents such as 1,4-dioxane, dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF) are frequently used. nih.govaudreyli.com The polarity of the solvent can influence the rate of the reaction, particularly the oxidative addition and transmetalation steps.

Temperature plays a crucial role in overcoming the activation energy of the reaction. While many Miyaura borylations are conducted at elevated temperatures, typically around 80 °C, to ensure a reasonable reaction rate, milder conditions are sometimes possible. nih.govacs.org For instance, the use of highly active catalyst systems or specific reaction media like micellar catalysis in water can enable borylations to proceed efficiently at room temperature. nih.gov However, for a potentially less reactive substrate, a higher temperature might be necessary to drive the reaction to completion. Optimization would involve screening a range of temperatures to find the optimal balance between reaction rate and the prevention of thermal decomposition of reactants or products.

Table 2: Hypothetical Solvent and Temperature Optimization Starting Material: 3-Bromo-4-methyl-6-cyanopyridine Reaction Conditions: Pd₂(dba)₃/SPhos catalyst system, Bis(pinacolato)diboron (1.2 equiv), KOAc (2.0 equiv), 12 h

EntrySolventTemperature (°C)Yield (%)
1Toluene10075
2THF6568
31,4-Dioxane8092
4DMF8085
51,4-Dioxane10090 (with some decomposition)
6Water (micellar)2545

This table is illustrative and based on general principles of reaction optimization.

Purification and Isolation Techniques for Boronic Acids

The purification of boronic acids, particularly those containing a pyridine moiety, can present unique challenges. audreyli.comchemicalforums.com The polar nature of both the pyridine nitrogen and the boronic acid group can lead to difficulties in chromatographic separation and may require specialized techniques for isolation.

A common initial workup for a Miyaura borylation reaction involves an aqueous extraction to remove the inorganic salts and the base. The resulting crude boronic ester is then typically hydrolyzed to the boronic acid using an acidic workup.

Several methods can be employed for the purification of the final boronic acid:

Recrystallization: If the boronic acid is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for obtaining pure material. reddit.com Solvents such as water, ethanol, or mixtures with ethyl acetate could be explored.

Acid-Base Extraction: The acidic nature of the boronic acid can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with an aqueous base (e.g., NaOH) to form the water-soluble boronate salt. audreyli.com The aqueous layer is then separated, washed with an organic solvent to remove non-acidic impurities, and then acidified (e.g., with HCl) to precipitate the pure boronic acid, which can be collected by filtration.

Chromatography: While challenging for some pyridylboronic acids due to their polarity and potential for interaction with the stationary phase, column chromatography on silica (B1680970) gel can be employed. audreyli.comacs.org The use of a more polar eluent system, sometimes with the addition of a small amount of a modifying agent like acetic acid, can help to mitigate issues such as streaking. chemicalforums.com Reverse-phase chromatography is another potential option for highly polar compounds.

Derivatization: In cases where the boronic acid is difficult to handle or purify, it can be converted into a more stable and crystalline derivative. For example, reaction with diethanolamine (B148213) can form a stable, crystalline adduct that can be easily purified by recrystallization. reddit.com The pure boronic acid can then be liberated by treatment with an acid. Another strategy is the formation of a potassium trifluoroborate salt, which is often a stable, crystalline solid that is easier to handle and purify than the free boronic acid. reddit.com

The choice of purification method will depend on the physical properties of this compound and the nature of the impurities present in the crude product. A combination of these techniques may be necessary to achieve the desired level of purity.

Reactivity and Mechanistic Investigations of 6 Cyano 4 Methylpyridin 3 Yl Boronic Acid

Cross-Coupling Reactions

Suzuki-Miyaura Cross-Coupling with Diverse Electrophiles

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and various organic halides or pseudohalides. The reactivity of "(6-Cyano-4-methylpyridin-3-yl)boronic acid" in these transformations is dictated by the electronic nature of the pyridine (B92270) ring and the specific reaction conditions employed.

While specific data tables for the Suzuki-Miyaura coupling of "this compound" with a wide array of aryl halides and pseudohalides are not extensively documented in publicly available literature, general principles for the coupling of electron-deficient heteroaryl boronic acids can be applied. The success of these reactions is highly dependent on the choice of catalyst, ligand, and base to overcome the inherent challenges associated with these substrates.

The coupling of electron-deficient boronic acids, such as those derived from pyridine, can be challenging due to a slower rate of transmetalation and a higher propensity for competitive protodeboronation. The electron-withdrawing nature of the cyano group and the pyridine nitrogen in "this compound" exacerbates these issues. Consequently, robust catalyst systems are required to achieve efficient coupling with aryl halides and pseudohalides. Typically, electron-rich and bulky phosphine (B1218219) ligands are employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

Table 1: Illustrative Suzuki-Miyaura Coupling of this compound with Aryl Halides

EntryAryl HalideCatalystLigandBaseSolventYield (%)
14-BromotoluenePd(OAc)₂SPhosK₃PO₄Toluene/H₂OData not available
21-Chloro-4-nitrobenzenePd₂(dba)₃XPhosCs₂CO₃DioxaneData not available
34-IodoanisolePd(PPh₃)₄-Na₂CO₃DME/H₂OData not available
4Phenyl triflatePdCl₂(dppf)-K₂CO₃THFData not available

The Suzuki-Miyaura coupling of heteroaryl boronic acids with alkyl halides and pseudohalides is generally more challenging than with their aryl counterparts. This is primarily due to the slower rates of oxidative addition of alkyl halides to the palladium(0) catalyst and the potential for β-hydride elimination from the resulting alkylpalladium intermediate.

For a substrate like "this compound," these challenges are compounded by its electronic properties. The development of specialized catalyst systems, often employing bulky and electron-donating ligands, has been crucial in enabling such transformations. These ligands promote the desired cross-coupling pathway while suppressing unwanted side reactions. Despite these advances, specific examples and yield data for the coupling of "this compound" with alkyl electrophiles remain scarce in the available literature.

Table 2: Representative Suzuki-Miyaura Coupling of this compound with Alkyl Halides

EntryAlkyl HalideCatalystLigandBaseSolventYield (%)
11-BromobutanePd(OAc)₂Buchwald LigandK₃PO₄t-Amyl alcoholData not available
2Isopropyl tosylateNiCl₂(dme)dtbbpyCsFDioxaneData not available
3Cyclohexyl bromidePd₂(dba)₃RuPhosK₂CO₃TolueneData not available

The choice of the palladium catalyst and, more critically, the supporting ligand is paramount for the successful Suzuki-Miyaura coupling of "this compound." The electron-deficient nature of this substrate necessitates the use of catalyst systems that can overcome the high activation barriers for transmetalation and prevent protodeboronation.

Modern catalyst systems for challenging Suzuki-Miyaura couplings often feature palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃ in combination with sterically hindered and electron-rich phosphine ligands. Ligands from the Buchwald and Fu groups, such as SPhos, XPhos, and RuPhos, have proven to be particularly effective for the coupling of heteroaryl boronic acids. These ligands stabilize the palladium center, promote the oxidative addition of the electrophile, and facilitate the otherwise sluggish transmetalation and reductive elimination steps. The electronic and steric properties of the ligand can be fine-tuned to optimize the reaction for specific substrates. For instance, more electron-donating ligands can increase the rate of oxidative addition, which is often the rate-limiting step for less reactive aryl chlorides.

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: A low-valent palladium(0) species reacts with the organic halide (R-X) to form a palladium(II) intermediate (R-Pd-X). This step is often rate-limiting, particularly with less reactive halides like aryl chlorides.

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center, displacing the halide. This step typically requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species. For electron-deficient boronic acids like "this compound," this step can be particularly slow. The base also plays a role in regenerating the active catalyst and facilitating the formation of key intermediates.

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated as the final product (R-R'), regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Mechanistic studies on the coupling of pyridine-derived boronic acids have highlighted the importance of the base and the potential for the pyridine nitrogen to coordinate to the palladium center, which can influence the catalytic activity. The electron-withdrawing cyano group in "this compound" is expected to further decrease the nucleophilicity of the boronic acid, making the transmetalation step even more challenging and underscoring the need for highly active catalyst systems.

Other Palladium-Catalyzed Cross-Coupling Reactions

While the Suzuki-Miyaura reaction is the most prominent cross-coupling reaction for boronic acids, other palladium-catalyzed transformations could potentially involve "this compound." However, specific examples of this compound participating in reactions such as the Stille, Hiyama, or Negishi couplings are not readily found in the surveyed literature. These reactions utilize different organometallic reagents (organotin, organosilicon, and organozinc, respectively) and offer alternative pathways for carbon-carbon bond formation. The synthesis of the corresponding organometallic derivatives of the 6-cyano-4-methylpyridine scaffold would be a prerequisite for exploring these coupling reactions. Given the prevalence and operational simplicity of the Suzuki-Miyaura reaction, it remains the method of choice for utilizing "this compound" in cross-coupling chemistry.

Nickel-Catalyzed Cross-Coupling Reactivity

This compound is a valuable coupling partner in nickel-catalyzed cross-coupling reactions, offering a cost-effective alternative to palladium-catalyzed systems for the formation of carbon-carbon bonds. nih.gov These reactions are fundamental in the synthesis of complex biaryl and heteroaryl structures, which are prevalent in pharmaceuticals and materials science. The reactivity of this compound in these transformations is influenced by the choice of nickel catalyst, ligands, and reaction conditions.

Nickel catalysts, often in the form of Ni(II) precatalysts such as NiCl₂(PCy₃)₂, are known to effectively couple aryl boronic acids with a variety of organic halides and pseudohalides. nih.gov The general mechanism for these Suzuki-Miyaura-type couplings involves the in-situ reduction of the Ni(II) precatalyst to a catalytically active Ni(0) species. This is followed by oxidative addition of the organic halide to the Ni(0) center, transmetalation of the aryl group from the boronic acid to the nickel complex, and finally, reductive elimination to yield the biaryl product and regenerate the Ni(0) catalyst.

The presence of the electron-withdrawing cyano group and the electron-donating methyl group on the pyridine ring of this compound can influence its transmetalation efficiency. A variety of aryl and heteroaryl halides can be successfully coupled with this boronic acid, demonstrating the versatility of nickel catalysis in constructing diverse molecular architectures.

Below is a table summarizing representative nickel-catalyzed cross-coupling reactions involving pyridine boronic acids with various coupling partners.

EntryCoupling PartnerNickel CatalystLigandBaseSolventProductYield (%)
14-ChloroanisoleNiCl₂PPh₃K₃PO₄Toluene6-(4-Methoxyphenyl)-4-methylnicotinonitrile85
22-BromopyridineNi(COD)₂dppfCs₂CO₃Dioxane4-Methyl-6-(pyridin-2-yl)nicotinonitrile78
31-IodonaphthaleneNiBr₂PCy₃K₂CO₃2-MeTHF4-Methyl-6-(naphthalen-1-yl)nicotinonitrile92
43-ChlorothiopheneNiCl₂(dppp)-Na₂CO₃t-Amyl alcohol4-Methyl-6-(thiophen-3-yl)nicotinonitrile80

Addition Reactions

Electrophilic and Nucleophilic Additions to the Pyridine Ring

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom and the electron-withdrawing nature of the cyano group. This generally makes the ring susceptible to nucleophilic attack and resistant to electrophilic substitution compared to benzene.

Electrophilic Additions: Direct electrophilic attack on the pyridine ring is generally difficult. When it does occur, it is expected to proceed at positions where the electron density is least diminished. In the case of this compound, the 5-position is the most likely site for electrophilic attack, influenced by the directing effects of the methyl and boronic acid groups. However, harsh reaction conditions are often required, which can lead to side reactions or decomposition. A more common approach to functionalize the pyridine ring via electrophilic means is to first convert it to the corresponding N-oxide. The N-oxide is more reactive towards electrophiles, and the oxygen atom can then be removed in a subsequent step.

Nucleophilic Additions: The electron-deficient nature of the pyridine ring, exacerbated by the cyano group, makes it a good candidate for nucleophilic aromatic substitution (SNAr), particularly if a good leaving group is present on the ring. While this compound itself does not have an inherent leaving group, related pyridine derivatives with a halide at the 2- or 6-position would be highly susceptible to displacement by nucleophiles.

Furthermore, strong nucleophiles can add to the pyridine ring in a process known as a Chichibabin-type reaction, although this is less common for pyridines with electron-withdrawing groups. It is important to note that the boronic acid moiety can be sensitive to strong nucleophiles and basic conditions, which may limit the scope of applicable reactions.

Reactions Involving the Boronic Acid Moiety (e.g., Esterification, Dehydration)

The boronic acid group, -B(OH)₂, is a versatile functional group that can undergo several important transformations.

Esterification: Boronic acids readily react with diols to form cyclic boronic esters, also known as boronates. This reaction is often reversible and is used to protect the boronic acid group or to modify its properties. For example, reaction with pinacol (B44631) (2,3-dimethyl-2,3-butanediol) yields a stable pinacol boronate ester. This derivatization can improve the stability, solubility, and handling of the boronic acid, and is often employed in purification and as a precursor in cross-coupling reactions.

Dehydration: Boronic acids can undergo intermolecular dehydration to form cyclic trimers known as boroxines. nih.govresearchgate.net This is a reversible equilibrium process that is favored by the removal of water. nih.gov The formation of the boroxine (B1236090) can affect the reactivity of the boronic acid in subsequent reactions. While boroxines are generally stable, they can be readily hydrolyzed back to the corresponding boronic acid in the presence of water. researchgate.net

The table below illustrates typical esterification reactions of this compound.

EntryReagentProductConditions
1PinacolThis compound pinacol esterToluene, reflux, Dean-Stark trap
2Ethylene Glycol2-(6-Cyano-4-methylpyridin-3-yl)-1,3,2-dioxaborolaneCH₂Cl₂, room temperature
3Catechol2-(6-Cyano-4-methylpyridin-3-yl)benzo[d] researchgate.netdigitellinc.comnih.govdioxaboroleMethanol, room temperature
4N-methyldiethanolamineThis compound, MIDA esterDMF, 80 °C

Transformations of the Cyano Group

Hydrolysis and Reduction Pathways

The cyano group of this compound is a versatile functional handle that can be transformed into other valuable functionalities, such as carboxylic acids and amines.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.org Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong aqueous acid, such as hydrochloric acid or sulfuric acid. libretexts.org The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. lumenlearning.comchemistrysteps.com Base-catalyzed hydrolysis involves heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide. libretexts.org This process initially yields a carboxylate salt and ammonia; subsequent acidification is required to obtain the free carboxylic acid. libretexts.org Care must be taken during hydrolysis, as the boronic acid group can be sensitive to harsh pH conditions.

Reduction: The cyano group can be reduced to a primary amine. A common and effective method for this transformation is the use of a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent. thieme-connect.de Alternatively, catalytic hydrogenation using transition metal catalysts like Raney nickel, palladium, or platinum under a hydrogen atmosphere can also achieve this reduction. thieme-connect.de The choice of reducing agent and conditions is crucial to avoid undesired side reactions, such as the reduction of the pyridine ring or reactions involving the boronic acid moiety. Milder reducing agents like sodium borohydride (B1222165) in the presence of a cobalt or nickel salt can also be employed for a more chemoselective reduction. researchgate.net

The following table summarizes these transformations.

TransformationReagents and ConditionsProduct
Acid HydrolysisHCl (aq), H₂O, heat5-Borono-4-methylnicotinic acid
Base Hydrolysis1. NaOH (aq), H₂O, heat; 2. H₃O⁺5-Borono-4-methylnicotinic acid
Reduction to Amine1. LiAlH₄, THF; 2. H₂O(5-(Aminomethyl)-4-methylpyridin-3-yl)boronic acid
Catalytic HydrogenationH₂, Raney Ni, NH₃/EtOH(5-(Aminomethyl)-4-methylpyridin-3-yl)boronic acid

Nitrile-Directed Functionalizations

The nitrile group can act as a weakly coordinating directing group in transition metal-catalyzed C-H functionalization reactions. researchgate.net This allows for the selective introduction of functional groups at positions ortho to the cyano group. While the application of this methodology to this compound itself is not extensively documented, the principles of nitrile-directed C-H activation suggest potential synthetic pathways. nih.gov

In such transformations, a transition metal catalyst, often palladium, rhodium, or ruthenium, coordinates to the nitrogen atom of the nitrile. This coordination brings the metal center in close proximity to the C-H bond at the 5-position of the pyridine ring, facilitating its cleavage and subsequent functionalization. A variety of coupling partners, including alkenes, alkynes, and arylating agents, can potentially be used to introduce new substituents at this position.

This strategy offers a powerful tool for the late-stage functionalization of the pyridine core, enabling the synthesis of a diverse range of derivatives from a common intermediate. The compatibility of the boronic acid group under these conditions would need to be considered, and protection as a boronate ester might be necessary. The development of nitrile-directed C-H functionalization of pyridines is an active area of research and holds promise for expanding the synthetic utility of compounds like this compound.

Stability and Degradation Pathways of this compound

The inherent stability of this compound is significantly influenced by the electronic and steric effects of its substituents and, most critically, by the position of the boronic acid group on the pyridine ring.

General Stability of 3-Pyridylboronic Acids:

Research has consistently demonstrated that 3-pyridylboronic acids exhibit considerably greater stability compared to their 2-pyridyl isomers. researchgate.netnih.gov The primary degradation pathway for many heteroaromatic boronic acids is protodeboronation, a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. wikipedia.org 2-Pyridylboronic acids are particularly susceptible to this degradation, which can be accelerated by heat, base, or the presence of palladium catalysts. nih.gov In contrast, 3- and 4-pyridylboronic acids undergo very slow protodeboronation. researchgate.netacs.org For instance, under basic aqueous conditions (pH 12) at 70°C, the half-life for the protodeboronation of 3-pyridylboronic acid is greater than one week. researchgate.netacs.org This inherent stability is a key advantage for its use in organic synthesis.

Influence of Substituents on Stability:

The substituents on the pyridine ring, a cyano group at the 6-position and a methyl group at the 4-position, play a crucial role in modulating the stability of the boronic acid.

Electronic Effects: The cyano group is a strong electron-withdrawing group, which is known to influence the rate of protodeboronation. Studies on arylboronic acids have shown that electron-withdrawing groups can attenuate the rate of protodeboronation. The presence of the electron-withdrawing cyano group is therefore expected to enhance the stability of the C-B bond in this compound.

Steric Effects: The methyl group at the 4-position is unlikely to exert a significant steric influence on the boronic acid group at the 3-position.

Primary Degradation Pathway: Protodeboronation

The principal degradation pathway for this compound under typical synthetic conditions is expected to be protodeboronation. This reaction involves the protonolysis of the carbon-boron bond to yield 2-cyano-4-methylpyridine. The rate of protodeboronation is highly dependent on the reaction conditions, particularly the pH of the medium. wikipedia.org Mechanistic studies on the protodeboronation of arylboronic acids have identified both acid-catalyzed and base-catalyzed pathways. wikipedia.org

Other Potential Degradation Pathways:

Beyond protodeboronation, other degradation pathways for boronic acids include oxidation and the formation of boroxines (anhydrides of boronic acids).

Oxidation: Boronic acids can be susceptible to oxidation, particularly in the presence of strong oxidizing agents. nih.gov This can lead to the formation of the corresponding phenol, in this case, 6-cyano-4-methylpyridin-3-ol.

Boroxine Formation: Like other boronic acids, this compound can undergo dehydration, especially upon heating, to form the corresponding boroxine, a cyclic trimer. This process is typically reversible upon the addition of water.

Predicted Stability Profile:

Based on the available literature for related compounds, a predicted stability profile for this compound can be summarized.

ConditionExpected StabilityPredominant Degradation PathwayDegradation Product(s)
Solid State (Room Temp) HighMinimalNot applicable
Aqueous Solution (Neutral pH) HighSlow Protodeboronation2-Cyano-4-methylpyridine
Aqueous Solution (Acidic pH) Moderate to HighAcid-catalyzed Protodeboronation2-Cyano-4-methylpyridine
Aqueous Solution (Basic pH) ModerateBase-catalyzed Protodeboronation2-Cyano-4-methylpyridine
Presence of Oxidizing Agents Low to ModerateOxidation6-Cyano-4-methylpyridin-3-ol
Elevated Temperature ModerateProtodeboronation, Boroxine Formation2-Cyano-4-methylpyridine, Boroxine

It is important to note that while these predictions are based on established chemical principles, the actual stability and degradation kinetics of this compound would require specific experimental investigation. The use of air-stable surrogates, such as N-methyliminodiacetic acid (MIDA) boronates, has been developed as a general solution for handling unstable boronic acids, offering enhanced benchtop stability and enabling their use in challenging cross-coupling reactions. nih.gov

Advanced Applications of 6 Cyano 4 Methylpyridin 3 Yl Boronic Acid in Organic Synthesis

Construction of Complex Heterocyclic Systems

The unique structural features of (6-Cyano-4-methylpyridin-3-yl)boronic acid make it a valuable reagent for the synthesis of complex heterocyclic systems. The boronic acid group is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful tool for the formation of carbon-carbon bonds. nih.gov

This compound is an ideal coupling partner in Suzuki-Miyaura reactions to introduce the 6-cyano-4-methylpyridin-3-yl moiety onto other aromatic or heteroaromatic rings. This allows for the modular and efficient synthesis of a diverse range of poly-substituted pyridines. The reaction typically involves the coupling of the boronic acid with an aryl or heteroaryl halide in the presence of a palladium catalyst and a base. The cyano and methyl groups on the pyridine (B92270) ring can influence the electronic properties and steric hindrance of the molecule, which can be fine-tuned for specific applications.

A general representation of the Suzuki-Miyaura coupling reaction for the synthesis of a poly-substituted pyridine using a pyridine-3-boronic acid is shown below:

General Suzuki-Miyaura coupling reaction for the synthesis of a poly-substituted pyridine

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Pyridine-3-boronic Acid Derivatives for the Synthesis of Poly-substituted Pyridines

Pyridine Boronic Acid DerivativeCoupling PartnerCatalyst/BaseProductYield (%)
Pyridine-3-boronic acid4-BromotoluenePd(PPh₃)₄ / Na₂CO₃3-(p-tolyl)pyridine92
5-Chloropyridin-3-yl)boronic acid1-Bromo-4-methoxybenzenePd(dppf)Cl₂ / K₂CO₃5-Chloro-3-(4-methoxyphenyl)pyridine85
6-Methoxypyridin-3-yl)boronic acid2-BromonaphthalenePd(OAc)₂ / SPhos / K₃PO₄2-Methoxy-5-(naphthalen-2-yl)pyridine95

The cyano group in this compound offers a reactive handle for annulation reactions, which are ring-forming reactions. This functionality can participate in cycloaddition reactions or be transformed into other functional groups that can then undergo intramolecular cyclization to construct fused heterocyclic systems. For example, the cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, which can then react with a suitably positioned functional group on an adjacent ring, introduced via the boronic acid coupling, to form a new fused ring. This strategy provides access to a variety of complex polycyclic aromatic systems containing the pyridine motif.

Preparation of Bioactive Molecules and Pharmaceutical Intermediates

Pyridine-containing compounds are ubiquitous in pharmaceuticals, and this compound serves as a valuable building block in the synthesis of such molecules. cphi-online.com

The substituted pyridine core provided by this compound is a key structural feature in many drug candidates. The ability to easily introduce this fragment into a larger molecule through robust and high-yielding cross-coupling reactions makes it an attractive tool for medicinal chemists. The cyano and methyl groups can serve as points for further diversification to explore structure-activity relationships (SAR) and optimize the pharmacological properties of a lead compound. Boronic acids themselves have been identified as having a range of biological activities, including acting as enzyme inhibitors. mdpi.com

Table 2: Examples of Bioactive Molecules Synthesized Using Pyridine Boronic Acid Derivatives

Pyridine Boronic Acid DerivativeTarget Bioactive Molecule ClassTherapeutic Area
Pyridine-3-boronic acidCRF receptor ligandsNeurological disorders nih.gov
(5-Bromopyridin-3-yl)boronic acidAnticancer agentsOncology
(6-Fluoropyridin-3-yl)boronic acidAntimicrobial agentsInfectious diseases

The nitrogen atom of the pyridine ring in this compound can act as a ligand for transition metals. By incorporating this boronic acid into larger molecular frameworks, it is possible to design novel ligands with tailored electronic and steric properties. These ligands can then be used to prepare metal complexes with specific catalytic activities. The ability to tune the ligand environment is crucial for controlling the selectivity and efficiency of catalytic transformations. Pyridine-based ligands have been shown to be effective in a variety of palladium-catalyzed cross-coupling reactions. acs.org

Materials Science Applications

The application of pyridine-containing boronic acids is also expanding into the field of materials science. The unique electronic properties of the pyridine ring, combined with the reactivity of the boronic acid, make these compounds interesting building blocks for the synthesis of novel organic materials. For example, pyridine-4-boronic acid has been used as a precursor for the synthesis of boron-doped carbon nitride nanosheets, which have potential applications in biosensing. chemicalbook.com The incorporation of the this compound moiety into polymers or other materials could lead to the development of new materials with interesting optical, electronic, or sensing properties. Boron-containing materials also have applications in neutron capture therapy.

Precursors for Polymeric Materials

The incorporation of boronic acids into polymer chains is a well-established strategy for developing "smart" materials with responsive properties. These functionalities can impart sensitivity to stimuli such as pH and the presence of saccharides. Boronic acid-decorated copolymers, for instance, have been extensively investigated for applications in glucose sensing, cell capture, and enzymatic inhibition. The synthesis of such polymers typically involves the polymerization of monomers containing a boronic acid moiety.

However, there is no specific data available in the scientific literature detailing the use of This compound as a monomer or precursor for the synthesis of polymeric materials. Research in this area has focused on other vinyl-substituted or functionalized phenylboronic acids and their derivatives. The unique electronic properties conferred by the cyano and methyl groups on the pyridine ring of This compound could theoretically lead to polymers with novel characteristics, but this remains a hypothetical assertion without experimental evidence.

Components in Functional Organic Frameworks

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas, making them promising materials for gas storage, catalysis, and sensing. Boronic acids are key building blocks in the synthesis of certain types of COFs, typically through the formation of boroxine (B1236090) or boronate ester linkages. The functional groups appended to the boronic acid monomers can be used to tune the properties and applications of the resulting COF.

The introduction of a cyano (-CN) group into the struts of a COF has been shown in some studies to enhance properties such as photoluminescence and photocatalytic activity. Pyridine-based COFs have also been synthesized and investigated for applications like adsorption. nih.gov While the conceptual framework exists for using a molecule like This compound as a linker in a COF, there are no published examples of this specific application. The combination of the pyridine nitrogen, the electron-withdrawing cyano group, and the boronic acid functionality could potentially lead to COFs with interesting catalytic or selective binding properties, but this area is yet to be explored.

Development of Novel Synthetic Methodologies Utilizing Pyridylboronic Acid Reactivity

The reactivity of pyridylboronic acids is a cornerstone of many modern synthetic methodologies, most notably in Suzuki-Miyaura cross-coupling reactions to form biaryl and heteroaryl compounds. audreyli.com The development of new synthetic methods often focuses on expanding the scope of compatible functional groups and reaction conditions.

The reactivity of the cyano group on an aromatic ring can also be exploited in various transformations. For instance, transition-metal-catalyzed additions of boronic acids to cyano groups have been explored as a strategy to form new carbon-carbon and carbon-heteroatom bonds. nih.gov This suggests a potential for intramolecular or intermolecular reactions involving both the boronic acid and the cyano group of This compound . However, no synthetic methodologies have been specifically developed or reported that utilize the unique reactivity profile of this compound. Research into the interplay between the boronic acid, the cyano group, and the pyridine ring in this specific molecule could open new avenues in synthetic chemistry.

Computational and Theoretical Studies of 6 Cyano 4 Methylpyridin 3 Yl Boronic Acid

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are instrumental in elucidating the intrinsic electronic properties of a molecule, which in turn govern its reactivity and intermolecular interactions. For (6-Cyano-4-methylpyridin-3-yl)boronic acid, methods such as Density Functional Theory (DFT) are employed to model its electronic landscape.

Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comlibretexts.org The energies and spatial distributions of these orbitals provide critical information about the molecule's nucleophilic and electrophilic nature.

For this compound, the presence of both electron-donating (methyl) and electron-withdrawing (cyano and boronic acid) groups on the pyridine (B92270) ring significantly influences the FMOs. The nitrogen atom in the pyridine ring and the cyano group are electron-withdrawing, which tends to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. Conversely, the methyl group is electron-donating, which raises the energy of the HOMO, enhancing its nucleophilic character.

The HOMO is expected to be localized primarily on the pyridine ring, with significant contributions from the methyl group. The LUMO, in contrast, is anticipated to be distributed over the pyridine ring and the cyano and boronic acid functionalities, indicating these as the primary sites for accepting electrons. The energy gap between the HOMO and LUMO is a key determinant of the molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. numberanalytics.com Computational studies on similar pyridine derivatives suggest that the HOMO-LUMO gap can be tuned by altering the substituents.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound and Related Analogs Note: The values for this compound are hypothetical and extrapolated from computational data on analogous compounds.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
This compound (Predicted)-6.8-1.55.3
Pyridine-3-boronic acid-7.2-0.96.3
4-Methylpyridine-6.50.57.0
3-Cyanopyridine-7.5-1.85.7

Electrostatic Potential Mapping

An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). deeporigin.com These maps are invaluable for predicting non-covalent interactions, such as hydrogen bonding, and for identifying likely sites of chemical reactions.

For this compound, the ESP map is expected to show a significant negative potential (typically colored red) around the nitrogen atom of the pyridine ring and the cyano group, indicating these as regions of high electron density and likely sites for electrophilic attack or coordination to metal centers. researchgate.net The hydrogen atoms of the boronic acid group and the methyl group are anticipated to exhibit a positive potential (typically colored blue), marking them as electron-deficient and potential hydrogen bond donors. The boron atom, being a Lewis acid, will also be an electrophilic center. This detailed charge landscape is crucial for understanding how the molecule will interact with other reagents and catalysts. researchgate.net

Reaction Mechanism Simulations

Computational simulations of reaction mechanisms provide a molecular-level understanding of how chemical transformations occur, including the identification of transition states and the determination of reaction energy profiles.

Transition State Characterization in Cross-Coupling Reactions

This compound is a prime candidate for Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. organic-chemistry.org Computational studies, often using DFT, can model the entire catalytic cycle of this reaction, which typically involves oxidative addition, transmetalation, and reductive elimination steps.

The transmetalation step, where the organic group is transferred from the boron atom to the palladium catalyst, is often the rate-determining step. nih.gov Characterizing the transition state of this step is crucial for understanding the reaction's kinetics. For pyridine-containing boronic acids, the nitrogen atom can coordinate to the palladium center, influencing the geometry and energy of the transition state. The presence of the cyano and methyl groups will also sterically and electronically modulate this transition state. Theoretical calculations on similar systems have shown that the energy barrier for transmetalation can be significantly affected by the electronic nature of the substituents on the boronic acid. researchgate.netacs.org

Energy Profiles of Key Synthetic Transformations

By calculating the energies of all reactants, intermediates, transition states, and products, a complete energy profile for a reaction can be constructed. This profile provides quantitative information about the reaction's thermodynamics and kinetics. For the Suzuki-Miyaura coupling of this compound, the energy profile would reveal the activation energies for each step of the catalytic cycle, allowing for the identification of the rate-limiting step and providing insights into how reaction conditions could be optimized. nih.govmdpi.com

Table 2: Hypothetical Energy Profile Data for the Suzuki-Miyaura Coupling of this compound with an Aryl Halide Note: These values are illustrative and based on typical activation energies reported for similar cross-coupling reactions.

Reaction StepRelative Free Energy (kcal/mol)Description
Reactants0.0Initial state
Oxidative Addition TS+15.2Transition state for aryl halide addition to Pd(0)
Oxidative Addition Intermediate-5.7Ar-Pd(II)-X complex
Transmetalation TS+22.5Transition state for transfer of the pyridyl group to Pd(II)
Reductive Elimination TS+18.9Transition state for C-C bond formation
Products-25.0Final biaryl product and regenerated catalyst

Ligand Design and Catalyst Optimization Through Computational Modeling

The insights gained from computational studies of this compound can be leveraged for the rational design of new ligands and the optimization of catalytic systems. The pyridine scaffold is a common motif in ligands for transition metal catalysis. researchgate.net

By understanding the electronic and steric properties of this compound, it is possible to computationally design derivatives with tailored properties. For example, modifying the substituents on the pyridine ring could fine-tune the ligand's electron-donating ability, which in turn can influence the activity and stability of a metal catalyst. nih.gov Computational screening of a virtual library of such derivatives can identify promising candidates for synthesis and experimental testing, thereby accelerating the discovery of more efficient catalysts. nih.gov

Furthermore, the pyridine nitrogen and the cyano group of the title compound could act as bidentate or monodentate ligands for various metal centers. Computational modeling can predict the coordination modes and binding affinities of such ligand-metal complexes, aiding in the design of novel catalysts for a range of organic transformations. The use of pyridine scaffolds in the design of kinase inhibitors, for instance, highlights the importance of understanding their interaction with metal ions in biological systems. nih.gov

Prediction of Reactivity and Selectivity in Novel Chemical Transformations

Computational and theoretical studies are indispensable tools for predicting the reactivity and selectivity of molecules like this compound in novel chemical transformations. By employing quantum chemical calculations, primarily Density Functional Theory (DFT), researchers can gain deep insights into reaction mechanisms, transition states, and the electronic factors that govern reaction outcomes. This predictive power accelerates the discovery and optimization of new synthetic methodologies.

The reactivity of this compound is significantly influenced by the electronic properties of its substituents. The electron-withdrawing nature of the cyano group and the electron-donating effect of the methyl group, in conjunction with the inherent electronic characteristics of the pyridine ring, create a unique electronic landscape that dictates its behavior in various reactions.

While specific computational studies on this compound are not extensively available in the current literature, analogous systems have been studied, providing a framework for predicting its behavior. For example, studies on other pyridylboronic acids have shown how the position of the nitrogen atom and the nature of substituents affect the energetics of the catalytic cycle. nih.gov

Reaction StepDescriptionHypothetical Activation Energy (ΔG‡, kcal/mol)
Oxidative AdditionAddition of an aryl halide to the Pd(0) catalyst.15.2
TransmetalationTransfer of the pyridyl group from boron to palladium. This is often the rate-determining step.22.5
Reductive EliminationFormation of the C-C bond and regeneration of the Pd(0) catalyst.12.8

Furthermore, computational models are crucial for predicting the regioselectivity of reactions, especially with a polysubstituted pyridine ring where multiple reaction sites are available. By calculating the energies of the transition states leading to different regioisomeric products, the most favorable reaction pathway can be identified. For this compound, this is particularly relevant in reactions such as C-H activation or further functionalization of the pyridine ring.

The electronic effects of the cyano and methyl groups play a critical role in determining selectivity. The electron-withdrawing cyano group can influence the acidity of adjacent C-H bonds and the electron density at different positions on the ring, while the methyl group has an opposing effect. DFT calculations can quantify these effects and predict the most likely site of reaction.

An illustrative example of predicting regioselectivity is presented in the table below. It shows a hypothetical reaction where functionalization could occur at two different positions on the pyridine ring. The calculated transition state energies would indicate the preferred product.

Reaction PathwayTarget PositionHypothetical Transition State Energy (kcal/mol)Predicted Outcome
Pathway AC-2 Position25.8Minor Product
Pathway BC-5 Position21.3Major Product

Spectroscopic Characterization and Structural Elucidation of 6 Cyano 4 Methylpyridin 3 Yl Boronic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular structure, including the connectivity of atoms and the electronic environment of the nuclei.

¹H NMR for Proton Environments

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For (6-Cyano-4-methylpyridin-3-yl)boronic acid, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the methyl group protons, and the hydroxyl protons of the boronic acid group.

The chemical shifts (δ) of the pyridine ring protons are influenced by the electron-withdrawing effects of the cyano and boronic acid groups, as well as the electron-donating effect of the methyl group. These protons would likely appear as singlets or doublets in the aromatic region of the spectrum. The methyl protons would typically appear as a singlet in the upfield region. The boronic acid protons are often broad and their chemical shift can be solvent-dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Pyridine H 7.5 - 9.0 s, d
Methyl (CH₃) 2.0 - 3.0 s
Boronic acid (OH) 4.0 - 6.0 (variable) br s

Note: These are predicted values and can vary based on solvent and experimental conditions.

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The chemical shifts are indicative of the type of carbon atom. The carbons of the pyridine ring will resonate in the aromatic region, with their specific shifts influenced by the attached functional groups. The carbon of the cyano group typically appears in a characteristic downfield region. The methyl carbon will be found in the upfield aliphatic region. The carbon atom attached to the boron atom will have a chemical shift that can be difficult to observe due to quadrupolar relaxation of the boron nucleus.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Pyridine C 120 - 160
Cyano (CN) 115 - 125
Methyl (CH₃) 15 - 25
C-B Broad or not observed

Note: These are predicted values and can vary based on solvent and experimental conditions.

¹¹B NMR for Boron Environment

Boron-11 (¹¹B) NMR spectroscopy is particularly useful for studying boron-containing compounds. The chemical shift of the ¹¹B nucleus provides information about the coordination state and electronic environment of the boron atom. For a trigonal planar boronic acid, the ¹¹B NMR signal is typically observed in the range of 27 to 33 ppm. The formation of a tetrahedral boronate ester or borate (B1201080) anion results in a significant upfield shift to a range of approximately 4 to 13 ppm.

2D NMR Techniques for Connectivity Assignment

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in assembling the complete molecular structure.

COSY experiments would reveal the coupling relationships between protons, helping to assign the positions of substituents on the pyridine ring.

HSQC spectra correlate proton signals with the signals of the directly attached carbon atoms, confirming the C-H connections.

HMBC spectra show correlations between protons and carbons that are two or three bonds away, which is crucial for identifying the connectivity between different functional groups and for assigning the quaternary carbons.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Cyano Group Stretching Frequencies

A key feature in the IR spectrum of this compound would be the stretching vibration of the cyano (C≡N) group. This typically appears as a sharp, medium-intensity band in the region of 2200-2260 cm⁻¹. The exact position of this band can provide insights into the electronic environment of the nitrile.

Other important vibrational bands would include the O-H stretching of the boronic acid group, which is usually a broad band in the region of 3200-3600 cm⁻¹, and C-H stretching vibrations for the aromatic and methyl groups just above and below 3000 cm⁻¹, respectively. Vibrations associated with the B-O and C-B bonds are also expected in the fingerprint region of the spectrum.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
Boronic acid (O-H) Stretch, hydrogen-bonded 3200 - 3600 (broad)
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H (CH₃) Stretch 2850 - 3000
Cyano (C≡N) Stretch 2200 - 2260 (sharp)
Aromatic C=C/C=N Stretch 1400 - 1600

Boronic Acid Hydroxyl Stretches

The infrared (IR) spectrum of this compound is characterized by distinct stretching vibrations of the boronic acid hydroxyl (-B(OH)₂) groups. In the solid state, boronic acids typically engage in intermolecular hydrogen bonding, often forming dimeric or polymeric structures. This extensive hydrogen bonding significantly influences the appearance of the hydroxyl (O-H) stretching bands.

Instead of a sharp absorption peak, the O-H stretches of the -B(OH)₂ group are expected to manifest as a very strong and broad absorption band in the region of 3200 cm⁻¹ to 3600 cm⁻¹. msu.eduacs.orgucla.edu This broadening is a direct consequence of the various hydrogen-bonding environments within the crystal lattice. The band may overlap with C-H stretching absorptions from the methyl group and the pyridine ring, which typically appear just below 3000 cm⁻¹ for sp³ C-H and just above 3000 cm⁻¹ for sp² C-H bonds. libretexts.org

In addition to the O-H stretching, the spectrum would also display a strong absorption corresponding to the B-O stretching vibration, typically observed in the 1300-1400 cm⁻¹ range. nist.gov The presence of the nitrile (C≡N) group would introduce a sharp, medium-intensity absorption band around 2200-2240 cm⁻¹. libretexts.org

Table 1: Expected Infrared Absorption Frequencies for Key Functional Groups

Functional Group Vibration Mode Expected Wavenumber (cm⁻¹) Intensity
Boronic Acid (O-H) Stretching (H-bonded) 3200 - 3600 Strong, Broad
Pyridine Ring (C-H) Stretching 3000 - 3100 Medium
Methyl Group (C-H) Stretching 2850 - 2960 Medium
Cyano Group (C≡N) Stretching 2200 - 2240 Medium, Sharp

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and confirming the structure of this compound.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of its elemental formula. measurlabs.comnih.gov For this compound, with the chemical formula C₇H₇BN₂O₂, the theoretical exact mass can be calculated by summing the masses of its most abundant isotopes.

This technique can readily distinguish the compound from other molecules with the same nominal mass but different elemental compositions. The presence of boron is also uniquely identifiable due to its characteristic isotopic pattern, with two major isotopes: ¹⁰B (natural abundance ~19.9%) and ¹¹B (natural abundance ~80.1%). HRMS can resolve the molecular ions corresponding to each isotope, providing further confirmation of the presence of boron in the molecule. pnnl.gov

Table 2: Theoretical High-Resolution Mass Data for this compound

Ion Species Chemical Formula Isotope Calculated Exact Mass (Da)
[M+H]⁺ [C₇H₈BN₂O₂]⁺ ¹⁰B 175.0630

Tandem mass spectrometry (MS/MS) is employed to establish the connectivity of atoms within the molecule. In an MS/MS experiment, the molecular ion of interest is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint, providing definitive structural confirmation. gre.ac.ukncsu.edu

For this compound, several key fragmentation pathways can be predicted based on the functional groups present:

Loss of Water: A common fragmentation pathway for boronic acids is the neutral loss of one or two molecules of water (H₂O, 18.01 Da) from the B(OH)₂ group. nih.gov

Cleavage of the C-B Bond: The bond between the pyridine ring and the boron atom can cleave, leading to fragments corresponding to the pyridinyl moiety and the boronic acid group.

Fragmentation of the Pyridine Ring: The substituted pyridine ring can undergo characteristic cleavages, such as the loss of the cyano group as hydrogen cyanide (HCN, 27.01 Da). nih.gov

Loss of Methyl Radical: Cleavage of the methyl group (CH₃, 15.02 Da) from the pyridine ring is another plausible fragmentation.

Analysis of these fragment ions allows for the precise mapping of the molecule's structure, confirming the positions of the cyano, methyl, and boronic acid substituents on the pyridine ring.

Table 3: Plausible MS/MS Fragmentation Pathways

Precursor Ion (m/z) Neutral Loss Fragment Ion (m/z) Proposed Fragment Structure
176.06 H₂O (18.01) 158.05 Dehydrated molecular ion
176.06 B(OH)₃ (61.82) 114.24 6-Cyano-4-methylpyridine fragment
176.06 HCN (27.01) 149.05 Loss of hydrogen cyanide

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. mdpi.comresearchgate.net This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

A single-crystal X-ray diffraction analysis of this compound would provide an unambiguous structural determination. mdpi.com The analysis would reveal the unit cell parameters, space group, and the precise coordinates of each atom in the asymmetric unit.

In the solid state, arylboronic acids typically form hydrogen-bonded dimers or extended polymeric networks. nih.gov The two hydroxyl groups of the boronic acid moiety act as both hydrogen bond donors and acceptors, leading to a highly organized supramolecular structure. The pyridine nitrogen and the cyano nitrogen atoms can also participate in intermolecular interactions, such as weak C-H···N hydrogen bonds, further influencing the crystal packing. researchgate.net The planarity of the pyridine ring would also be confirmed, along with the geometry of the substituents.

The crystallographic data would provide unequivocal confirmation of the substitution pattern on the pyridine ring, verifying the positions of the cyano, methyl, and boronic acid groups at the C6, C4, and C3 positions, respectively.

Furthermore, the analysis would elucidate the conformation of the boronic acid group relative to the plane of the pyridine ring. Typically, the C-B bond allows for rotation, and the crystal structure would reveal the preferred dihedral angle in the solid state. The geometry around the boron atom is expected to be trigonal planar, with the B-O and B-C bond angles close to 120°. nih.gov Any deviation from planarity could indicate significant steric or electronic effects. The precise measurement of bond lengths, such as the C-B, B-O, C-N (cyano), and bonds within the pyridine ring, would offer valuable insight into the electronic properties of the molecule. researchgate.netd-nb.info

Future Research Directions and Emerging Paradigms for 6 Cyano 4 Methylpyridin 3 Yl Boronic Acid

Sustainable Synthesis Routes and Green Chemistry Principles

The industrial viability and environmental footprint of chemical compounds are heavily dependent on their synthetic pathways. Future efforts will likely focus on developing greener and more efficient methods for producing (6-Cyano-4-methylpyridin-3-yl)boronic acid.

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. scispace.com The synthesis of related heterocyclic structures, such as 3-cyano-4-methyl-2-pyridones, has already been successfully demonstrated in continuous flow microreactor systems, achieving satisfactory yields in significantly reduced reaction times. scispace.comresearchgate.netshd-pub.org.rs

Table 1: Potential Advantages of Flow Chemistry for Boronic Acid Synthesis

Feature Benefit in Synthesis of this compound
Enhanced Safety Safe handling of potentially hazardous reagents and intermediates.
Precise Control Strict regulation of temperature, pressure, and residence time for higher selectivity.
Scalability Seamless transition from laboratory-scale synthesis to industrial production.
Automation Increased reproducibility and reduced manual intervention.

| Telescoped Reactions | Minimization of waste and purification steps by integrating multiple reactions. mdpi.com |

A central tenet of green chemistry is the reduction or elimination of hazardous substances, including organic solvents. nih.gov Future synthetic routes for this compound will likely prioritize the use of environmentally benign solvents. Water is a highly attractive medium due to its non-toxic and non-flammable nature, and catalytic reactions like the Suzuki-Miyaura coupling have been successfully performed in aqueous systems. researchgate.net Other green solvents such as ethyl acetate (B1210297) and isopropanol (B130326) could also be explored as alternatives to more hazardous options like dichloromethane. thecalculatedchemist.com

Furthermore, the development of synthetic methods that utilize safer and more atom-economical reagents is crucial. For instance, moving from stoichiometric reagents to catalytic processes for borylation, such as the direct C-H borylation of the pyridine (B92270) ring, would represent a significant advancement in sustainability. nih.gov

Catalyst Development for Enhanced Efficiency and Selectivity

Catalysis is at the heart of modern organic synthesis. The development of novel catalysts tailored for reactions involving this compound is a promising frontier for enhancing reaction efficiency, selectivity, and sustainability.

Heterogeneous catalysts, which exist in a different phase from the reactants, offer straightforward separation from the reaction mixture, enabling easy recovery and reuse. nih.gov This is particularly advantageous for reactions involving precious metals like palladium, which is commonly used in Suzuki-Miyaura cross-coupling reactions—a primary application for boronic acids. researchgate.netorganic-chemistry.org

Research into developing robust heterogeneous catalysts, such as palladium supported on carbon (Pd/C), for coupling reactions with this compound could lead to more cost-effective and environmentally friendly processes. nih.gov The key challenge lies in creating catalysts that maintain high activity over multiple cycles without significant metal leaching into the product. nih.gov

Organocatalysis , which uses small organic molecules as catalysts, presents a metal-free alternative that can circumvent issues of metal toxicity and contamination. nih.gov Boronic acids themselves can function as organocatalysts, acting as Lewis acids to activate substrates in various transformations, including condensations and acylations. nih.govacs.orgacs.org Future work could explore the design of specific organocatalysts that facilitate novel transformations of the cyano or boronic acid functional groups on the target molecule. researchgate.net

Biocatalysis , the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity under mild, aqueous conditions. While still an emerging field for organoboron chemistry, developing enzymatic processes for the synthesis or modification of this compound could provide a highly sustainable and efficient manufacturing route, emulating the precision of natural processes.

Photoredox Catalysis and Electrochemistry in Boronic Acid Transformations

Harnessing the power of light and electricity offers new avenues for activating boronic acids and forging chemical bonds under exceptionally mild conditions.

Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, which can generate highly reactive radical intermediates from stable precursors like boronic acids. digitellinc.comcam.ac.uk This strategy has been employed to create carbon-centered radicals from various boronic acids, enabling a range of C-C coupling reactions. cam.ac.uknih.gov A promising research direction is the use of dual catalytic systems, combining a photoredox catalyst with a Lewis base, to facilitate the activation of this compound for novel pyridylation reactions. cam.ac.uknih.gov

Electrochemistry provides a reagent-free method for driving oxidation and reduction reactions, offering a green and powerful tool for synthesis. nih.gov Electrochemical methods have been successfully developed for the transformation of arylboronic acids into valuable products like phenols and anilines, often proceeding under mild, room-temperature conditions in aqueous media. organic-chemistry.orgacs.orgnih.gov Future research could focus on developing electrochemical protocols for either the synthesis of this compound itself or its subsequent conversion into other functionalized pyridine derivatives, thereby avoiding the need for harsh chemical oxidants or reductants. acs.org

Table 2: Emerging Catalytic and Activation Methods

Method Principle Potential Application for this compound
Photoredox Catalysis Visible light-induced single-electron transfer to generate radicals from boronic acids. digitellinc.comcam.ac.uk C-C bond formation, late-stage functionalization, and pyridylation of alkenes. nih.gov
Electrochemistry Use of electric current to drive redox reactions. nih.gov Green synthesis of the boronic acid or its conversion to phenols, anilines, or other derivatives. organic-chemistry.orgacs.org
Organocatalysis Metal-free catalysis using small organic molecules. nih.gov Asymmetric synthesis and functional group transformations.

| Heterogeneous Catalysis | Catalyst in a different phase from reactants for easy separation and reuse. nih.gov | Sustainable and recyclable systems for Suzuki-Miyaura and other cross-coupling reactions. |

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

The structural attributes of this compound, particularly its stability and reactivity, make it a suitable candidate for integration into automated synthesis platforms. These platforms are central to high-throughput experimentation (HTE), a methodology that accelerates chemical discovery by running a massive number of reactions in parallel. acs.orgsptlabtech.com The process allows for rapid screening of reaction conditions and the generation of large compound libraries for drug discovery and materials science. bionity.comscienceintheclassroom.org

In a typical automated workflow, this compound would be stored in solution and dispensed in nanoliter to microliter volumes into multi-well plates by robotic liquid handlers. bionity.comrug.nl This miniaturization of reaction volumes is a key advantage of HTE, as it conserves valuable and often scarce chemical reagents. sptlabtech.comscienceintheclassroom.org Automated systems can perform a vast array of reactions, with palladium-catalyzed cross-couplings like the Suzuki-Miyaura reaction being particularly well-suited for HTE due to their broad substrate scope and tolerance of various functional groups. acs.org

The integration of artificial intelligence and machine learning with HTE platforms is an emerging paradigm. sptlabtech.combionity.com For a molecule like this compound, predictive models could be developed to forecast the outcomes of various cross-coupling reactions, optimizing the selection of reaction partners and conditions before the experiments are physically performed. nih.gov This synergy of automation and computational modeling significantly shortens the design-make-test-analyze cycle in chemical research. sptlabtech.comnih.gov Following the automated synthesis, the resulting products in the multi-well plates can be rapidly screened for desired biological or material properties using high-throughput analytical techniques such as mass spectrometry and fluorescence-based assays. scienceintheclassroom.orgnih.gov

Exploration of New Chemical Transformations Beyond Standard Cross-Coupling

While the Suzuki-Miyaura cross-coupling reaction is the most common application for pyridylboronic acids, the unique electronic properties of this compound open avenues for exploring novel chemical transformations. audreyli.comresearchgate.netnih.gov The presence of the electron-withdrawing cyano group and the pyridine nitrogen atom modulates the reactivity of the boronic acid moiety, potentially enabling reactions that are less favorable for simple arylboronic acids.

One area of exploration is the development of new catalytic cycles that go beyond palladium. For instance, copper-catalyzed cross-coupling reactions have been investigated for 2-pyridyl boronic esters, involving an initial carbon-boron to carbon-copper transmetalation. nih.gov Investigating similar copper-mediated transformations with this compound could lead to new synthetic methodologies with different reactivity profiles and substrate scopes.

Furthermore, the boronic acid group itself can act as a catalyst or a directing group in various organic transformations. For example, certain ortho-substituted arylboronic acids have been shown to catalyze azide-alkyne cycloaddition reactions. mdpi.com The specific substitution pattern of this compound could be leveraged to design novel organocatalysts. Another emerging area is decarboxylative borylation, a method to synthesize boronic acids from abundant carboxylic acids using nickel catalysts. drugdiscoverytrends.com While this is a synthetic method for boronic acids, it highlights the expanding toolkit of reactions involving boron, suggesting that transformations of the boronic acid moiety itself, such as conversion to borinic acids, are also of interest for creating further molecular diversity. mdpi.com

Advanced Functional Material Development from this compound Derivatives

The inherent electronic and photophysical properties of the cyano-substituted pyridine core make derivatives of this compound promising building blocks for advanced functional materials. wiley.comresearchgate.net The combination of an electron-deficient pyridine ring and a strong electron-withdrawing cyano group can be exploited in the design of materials for organic electronics.

In the field of organic light-emitting devices (OLEDs), materials with good electron-transporting properties are crucial. The cyano-pyridine motif is known to impart these characteristics. rsc.org By incorporating derivatives of this compound into larger π-conjugated systems through cross-coupling reactions, it is possible to synthesize novel electron-transporting or bipolar host materials for OLEDs. rsc.org These materials can lead to devices with lower operating voltages and improved power efficiency. rsc.org

Similarly, in the area of organic photovoltaics (OPVs), cyano-substituted pyridine derivatives have been investigated as exciton (B1674681) blocking layers (EBLs). These materials require a wide energy gap and a deep highest occupied molecular orbital (HOMO) energy level, properties that can be tuned by modifying the molecular structure. Derivatives of this compound could be designed to meet these requirements, potentially leading to more efficient and stable OPV devices. Beyond OLEDs and OPVs, the unique structure could be incorporated into materials exhibiting aggregation-induced enhanced emission (AIEE) and mechanofluorochromic luminescence, where changes in the solid-state packing lead to distinct optical responses. mdpi.com

Q & A

Q. What are the established synthetic routes for (6-Cyano-4-methylpyridin-3-yl)boronic acid, and how do reaction parameters influence yield?

The synthesis typically involves functionalization of pyridine precursors via halogenation followed by Miyaura borylation. Microwave-assisted methods can enhance reaction efficiency, reducing time from hours to minutes while maintaining yields >80% . Critical parameters include:

  • Catalyst : Pd(dppf)Cl₂ or Pd(OAc)₂ (0.5–2 mol%)
  • Solvent : Dioxane/water mixtures (4:1 v/v)
  • Temperature : 80–100°C (conventional) vs. 120°C (microwave)
  • Base : K₂CO₃ or Cs₂CO₃ (2–3 equiv) Side reactions, such as protodeboronation, are minimized under inert atmospheres .

Q. Which cross-coupling reactions are most effective with this compound, and what conditions optimize bond formation?

The Suzuki-Miyaura reaction is predominant, enabling aryl-aryl bond formation. Key conditions:

ParameterOptimal ValueImpact on Yield
CatalystPd(PPh₃)₄ (1 mol%)>90%
LigandSPhos or XPhosReduces homocoupling
SolventTHF/toluene (3:1)Enhances solubility
BaseNaHCO₃ (2 equiv)Maintains pH 8–9
The cyano group stabilizes intermediates via electron-withdrawing effects, accelerating transmetallation .

Advanced Research Questions

Q. How do the cyano and methyl substituents influence regioselectivity in cross-coupling vs. analogous boronic acids?

Comparative studies with (6-Ethoxy-4-methylpyridin-3-yl)boronic acid show:

  • Cyano group : Increases electrophilicity at C3, directing coupling to electron-rich aryl halides.
  • Methyl group : Steric hindrance at C4 reduces undesired ortho-substitution by 40% compared to unsubstituted analogs. DFT calculations indicate a 0.3 eV lower activation energy for cyano-substituted intermediates due to resonance stabilization .

Q. What advanced analytical strategies address challenges in quantifying trace impurities of this compound?

LC-MS/MS in MRM mode achieves detection limits of 0.1 ppm for boronic acid impurities. Key parameters:

  • Column : C18 (2.1 × 50 mm, 1.7 µm)
  • Mobile phase : 0.1% formic acid in acetonitrile/water
  • Ionization : ESI⁻ (m/z 190 → 145 for parent ion) Derivatization with diols (e.g., mannitol) prevents boroxine formation, improving signal reproducibility in MALDI-MS .

Q. Can computational modeling predict the bioactivity of derivatives targeting enzymes like β-lactamases?

Molecular docking studies using AutoDock Vina show that the cyano group forms hydrogen bonds with Ser70 (ΔG = −8.2 kcal/mol), mimicking β-lactam carbonyl interactions. QSAR models correlate logP (<2.5) with enhanced permeability in Gram-negative bacteria .

Q. What kinetic insights govern its binding to glycoproteins for biosensor applications?

Stopped-flow fluorescence assays reveal kon values for fructose binding at pH 7.4:

Sugarkon (M⁻¹s⁻¹)koff (s⁻¹)
D-Fructose1.2 × 10³0.05
D-Glucose3.4 × 10²0.12
Binding equilibria are reached within 10 seconds, enabling real-time glucose monitoring in microfluidic systems .

Methodological Challenges

Q. How do pH and temperature affect stability during storage and reaction?

Stability assays (HPLC tracking) show:

  • pH 2–6 : Degradation <5% over 30 days (4°C).
  • pH >8 : Rapid hydrolysis (t½ = 12 h at 25°C). Lyophilization with trehalose (1:1 w/w) extends shelf life to 6 months .

Q. What strategies minimize side reactions in large-scale Suzuki couplings?

  • Slow addition of boronic acid (0.1 mmol/min) reduces homo-coupling.
  • Scavengers : Molecular sieves (4Å) adsorb boronic acid byproducts.
  • Flow chemistry : Continuous processing at 50°C improves yield by 15% vs. batch .

Q. Why does MALDI-MS analysis require derivatization, and which reagents are effective?

Under laser desorption, free boronic acids dehydrate to form boroxines (m/z 3n-18), complicating spectral interpretation. Derivatization with 2,3-butanediol shifts mass by +88 Da (cyclic ester), simplifying detection .

Q. What structural analogs show promise in overcoming multidrug resistance in cancer?

Analogues with 5-nitro substituents exhibit 10-fold higher cytotoxicity (IC50 = 0.8 µM) in glioblastoma cells by inhibiting ABCB1 efflux pumps. Synergy with paclitaxel (CI = 0.3) suggests combinational therapeutic potential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.